molecular formula C21H20N2OS B14960015 N-benzyl-2-(ethylsulfanyl)-N-(pyridin-2-yl)benzamide

N-benzyl-2-(ethylsulfanyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B14960015
M. Wt: 348.5 g/mol
InChI Key: RTZJWWIOIFNTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(ethylsulfanyl)-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, an ethylsulfanyl group, and a pyridin-2-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(ethylsulfanyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.

    Addition of the Ethylsulfanyl Group: The ethylsulfanyl group is added via a thiolation reaction, where an ethylthiol reagent reacts with the intermediate compound.

    Benzylation: Finally, the benzyl group is introduced through a benzylation reaction, typically using benzyl bromide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(ethylsulfanyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzamide core or the pyridin-2-yl group.

    Substitution: The benzyl group or the pyridin-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

N-benzyl-2-(ethylsulfanyl)-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(ethylsulfanyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(methylsulfanyl)-N-(pyridin-2-yl)benzamide: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-benzyl-2-(ethylsulfanyl)-N-(pyridin-3-yl)benzamide: Similar structure with the pyridin-3-yl group instead of the pyridin-2-yl group.

    N-benzyl-2-(ethylsulfanyl)-N-(pyridin-2-yl)benzamide derivatives: Various derivatives with different substituents on the benzyl or pyridin-2-yl groups.

Uniqueness

This compound is unique due to the specific combination of functional groups and their positions on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

N-benzyl-2-ethylsulfanyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20N2OS/c1-2-25-19-13-7-6-12-18(19)21(24)23(20-14-8-9-15-22-20)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3

InChI Key

RTZJWWIOIFNTTD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.